molecular formula C21H24N4O2 B5491326 1-[5-[(2R,3S,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carbonyl]-1H-pyrazol-3-yl]ethanone

1-[5-[(2R,3S,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carbonyl]-1H-pyrazol-3-yl]ethanone

Cat. No.: B5491326
M. Wt: 364.4 g/mol
InChI Key: WKVIKQHHXHQIDH-NSISKUIASA-N
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Description

1-[5-[(2R,3S,6R)-3-phenyl-1,5-diazatricyclo[52202,6]undecane-5-carbonyl]-1H-pyrazol-3-yl]ethanone is a complex organic compound with a unique structure that includes a diazatricyclo undecane core and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-[(2R,3S,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carbonyl]-1H-pyrazol-3-yl]ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the diazatricyclo undecane core, followed by the introduction of the pyrazole moiety and the ethanone group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[5-[(2R,3S,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carbonyl]-1H-pyrazol-3-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[5-[(2R,3S,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carbonyl]-1H-pyrazol-3-yl]ethanone has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-[(2R,3S,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carbonyl]-1H-pyrazol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carbonyl]-1H-pyrazol-3-yl]ethanone
  • 1-[5-[(2R,3S,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carbonyl]-1H-pyrazol-3-yl]ethanone

Uniqueness

1-[5-[(2R,3S,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carbonyl]-1H-pyrazol-3-yl]ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diazatricyclo undecane core and pyrazole moiety make it a valuable compound for various research applications, distinguishing it from other similar compounds.

This article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.

Properties

IUPAC Name

1-[5-[(2R,3S,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-carbonyl]-1H-pyrazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-13(26)17-11-18(23-22-17)21(27)25-12-16(14-5-3-2-4-6-14)20-19(25)15-7-9-24(20)10-8-15/h2-6,11,15-16,19-20H,7-10,12H2,1H3,(H,22,23)/t16-,19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVIKQHHXHQIDH-NSISKUIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NNC(=C1)C(=O)N2CC(C3C2C4CCN3CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=NNC(=C1)C(=O)N2C[C@@H]([C@@H]3[C@H]2C4CCN3CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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